molecular formula C21H10Cl4O2 B3041232 6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one CAS No. 263365-11-3

6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one

Cat. No. B3041232
CAS RN: 263365-11-3
M. Wt: 436.1 g/mol
InChI Key: QENIHHZLQLQSLN-UHFFFAOYSA-N
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Description

6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one, also known as CDC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of chromen-2-ones, which are known for their diverse biological activities.

Scientific Research Applications

6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. It has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, viral infections, and autoimmune disorders.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one has been shown to decrease the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. Moreover, 6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one has been shown to have anti-viral and anti-bacterial effects.

Advantages and Limitations for Lab Experiments

6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Moreover, it has been extensively studied for its biological activities, and its mechanism of action is well understood. However, 6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one has some limitations for lab experiments. It is insoluble in water, which makes it difficult to administer in vivo. Moreover, its potential toxicity and side effects need to be carefully evaluated before using it in clinical trials.

Future Directions

There are several future directions for the research on 6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one. One potential application is in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. Moreover, 6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one has been found to have anti-viral and anti-bacterial effects, which could be explored further for the development of new anti-viral and anti-bacterial drugs. Additionally, the development of new synthetic analogs of 6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one could lead to the discovery of compounds with improved biological activities and reduced toxicity.

properties

IUPAC Name

6-chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10Cl4O2/c22-12-3-1-11(2-4-12)19-16-9-13(23)6-8-18(16)27-21(26)20(19)15-7-5-14(24)10-17(15)25/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENIHHZLQLQSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)OC3=C2C=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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